molecular formula C17H21N3O3 B2501177 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole CAS No. 1024776-27-9

3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole

Cat. No.: B2501177
CAS No.: 1024776-27-9
M. Wt: 315.373
InChI Key: UEWJFCSNOODCHT-XDHOZWIPSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a hydroxyimino group, and a trihydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the indazole core through cyclization reactions, followed by the introduction of the dimethoxyphenyl and hydroxyimino groups under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the hydroxyimino group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The dimethoxyphenyl group may interact with hydrophobic pockets in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,6-dimethyl-5,6,7-trihydro1H-indazole: Lacks the hydroxyimino group, resulting in different chemical properties and biological activities.

    4-(Hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole: Lacks the dimethoxyphenyl group, affecting its reactivity and interactions with biological targets.

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole is unique due to the presence of both the dimethoxyphenyl and hydroxyimino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(NE)-N-[3-(3,4-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10-7-12(19-21)16-13(8-10)20(2)18-17(16)11-5-6-14(22-3)15(9-11)23-4/h5-6,9-10,21H,7-8H2,1-4H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWJFCSNOODCHT-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=NO)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(/C(=N/O)/C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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